molecular formula C18H23NO B3164626 {[2-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 893609-23-9

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine

Cat. No.: B3164626
CAS No.: 893609-23-9
M. Wt: 269.4 g/mol
InChI Key: RNGFGWHWEQETPE-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a butylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(butyl)amine typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the formation of the benzyl ether group.

    Attachment of the Butylamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Benzyloxy)phenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can also occur, especially at the nitro or carbonyl groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ether position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, bases

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzyl ethers

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Similar structure but lacks the benzyl ether group.

    Phenethylamine: Similar structure but lacks the benzyl ether and butylamine groups.

    Benzyl ether derivatives: Compounds with different substituents on the benzyl ether group.

Uniqueness

{[2-(Benzyloxy)phenyl]methyl}(butyl)amine is unique due to the presence of both the benzyl ether and butylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-2-3-13-19-14-17-11-7-8-12-18(17)20-15-16-9-5-4-6-10-16/h4-12,19H,2-3,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGFGWHWEQETPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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